Home > Products > Screening Compounds P43073 > Ephrin type-A receptor 3 (356-367)
Ephrin type-A receptor 3 (356-367) -

Ephrin type-A receptor 3 (356-367)

Catalog Number: EVT-243747
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ephrin type-A receptor 3
Overview

Ephrin type-A receptor 3, also known as EphA3, is a member of the ephrin receptor family, which plays a crucial role in various biological processes including cell signaling, migration, and differentiation. This receptor is primarily involved in the development of the nervous system and the cardiovascular system, influencing processes such as axon guidance and cardiac cell migration. EphA3 interacts with ephrin ligands on adjacent cells, facilitating bidirectional signaling that is essential for cellular communication and organization.

Source

EphA3 is encoded by the EPHA3 gene located on chromosome 3 in humans. The gene produces a protein of 983 amino acids with a molecular weight of approximately 110 kDa. It is classified under the receptor tyrosine kinases, specifically within the type XIII receptor tyrosine kinases family .

Classification

EphA3 belongs to the larger class of receptor tyrosine kinases, which are characterized by their ability to phosphorylate tyrosine residues on themselves and other proteins upon activation. This receptor is particularly noted for its promiscuous binding to ephrin-A ligands, especially ephrin-A5, which initiates downstream signaling pathways critical for cellular functions .

Synthesis Analysis

Methods

The synthesis of EphA3 can be achieved through recombinant DNA technology. The EPHA3 gene can be cloned into an expression vector suitable for a host organism, such as bacteria or mammalian cells. This process typically involves:

  1. Gene Cloning: Amplifying the EPHA3 gene using polymerase chain reaction techniques and inserting it into a plasmid vector.
  2. Transformation: Introducing the plasmid into competent cells (e.g., Escherichia coli) for protein expression.
  3. Protein Expression: Inducing protein synthesis under controlled conditions.
  4. Purification: Isolating EphA3 from the host cells using affinity chromatography techniques.

Technical Details

The purification process often employs tags (like His-tags) that facilitate the isolation of the target protein from other cellular components. Techniques such as size-exclusion chromatography or ion-exchange chromatography may also be utilized to achieve higher purity levels .

Molecular Structure Analysis

Structure

EphA3 consists of several structural domains:

  • Extracellular Domain: Contains ligand-binding sites for ephrin-A ligands.
  • Transmembrane Domain: Anchors the receptor in the cell membrane.
  • Intracellular Tyrosine Kinase Domain: Responsible for autophosphorylation and subsequent signaling cascades.

The three-dimensional structure has been elucidated through X-ray crystallography, revealing a complex arrangement that facilitates its interaction with ligands .

Data

The structural data indicates that EphA3 exhibits a unique conformation upon ligand binding, which is crucial for its activation and function in signaling pathways .

Chemical Reactions Analysis

Reactions

EphA3 undergoes several critical reactions upon activation:

  1. Autophosphorylation: Upon binding to ephrins, EphA3 phosphorylates specific tyrosine residues within its intracellular domain.
  2. Signal Transduction: The phosphorylated tyrosines serve as docking sites for downstream signaling proteins, initiating various cellular responses such as cytoskeletal rearrangement and gene expression changes.

Technical Details

The phosphorylation events are catalyzed by the intrinsic kinase activity of EphA3 and can be influenced by various factors including ligand concentration and cellular context .

Mechanism of Action

Process

The mechanism of action of EphA3 involves:

  1. Ligand Binding: Ephrin-A ligands bind to the extracellular domain of EphA3.
  2. Receptor Activation: This binding induces conformational changes that activate the kinase domain.
  3. Downstream Signaling: Activated EphA3 propagates signals through pathways that regulate cell adhesion, migration, and differentiation.

Data

Studies have shown that EphA3 plays a significant role in neuronal mapping and cardiac development by modulating cell-cell interactions during embryogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 110 kDa.
  • Isoelectric Point: Not available due to the complexity of post-translational modifications.

Chemical Properties

EphA3 is categorized as a glycoprotein due to its post-translational modifications which include glycosylation. These modifications are vital for its stability and function in cellular environments .

Applications

Ephrin type-A receptor 3 has several scientific applications:

  • Cancer Research: Aberrant expression of EphA3 has been associated with various cancers, making it a potential target for therapeutic interventions.
  • Neuroscience: Understanding its role in neuronal development can provide insights into neurodevelopmental disorders.
  • Cardiovascular Studies: Investigating its function in cardiac cell migration may lead to advancements in regenerative medicine strategies.

Research continues to explore the therapeutic potential of targeting EphA3 in diseases where its signaling pathways are disrupted .

Molecular Mechanisms of Ephrin Type-A Receptor 3 (EphA3) Signaling

Bidirectional Signaling Pathways in EphA3-Ephrin-A3 Interaction

EphA3 signaling is fundamentally characterized by its bidirectional nature, requiring direct cell-cell contact for activation. Upon interaction with its preferred ephrin-A ligands (particularly ephrin-A5), EphA3 initiates forward signaling within the receptor-expressing cell, while simultaneously triggering reverse signaling into the ephrin-bearing cell. This dual signaling paradigm orchestrates complex cellular behaviors like repulsion, adhesion, or migration.

  • Forward Signaling Mechanisms: Ligand binding induces EphA3 dimerization and autophosphorylation of critical juxtamembrane tyrosine residues (Y596, Y602 in humans; Y596, Y602 in mice) and the activation loop tyrosine (Y779) [3] [8]. Phosphorylated Y602 and Y779 serve as primary docking sites for SH2/SH3 domain-containing adaptor proteins, most notably CrkII [3] [10]. CrkII recruitment initiates downstream cascades leading to the activation of Rho family GTPases. Specifically, EphA3 forward signaling promotes RhoA GTPase activation while concurrently inhibiting Rac1 and Cdc42 activity. This RhoA/Rac1 switch drives actomyosin contractility and cytoskeletal reorganization, culminating in cell rounding, detachment, and repulsion – essential for processes like growth cone collapse and boundary formation [3] [8] [9].
  • Reverse Signaling Mechanisms: Ephrin-A5, being GPI-anchored, lacks a cytoplasmic domain but transduces reverse signals through associated transmembrane co-receptors or cytosolic effectors. EphA3 binding induces clustering of ephrin-A5, facilitating its association with Src family kinases (SFKs) like Fyn, Src, and Yes [10]. This association triggers phosphorylation of downstream targets within the ephrin-A5-expressing cell. Reverse signaling influences cell adhesion, morphology, and motility, often counterbalancing or modulating the effects of EphA3 forward signaling. For example, in neuronal pathfinding, reverse signaling through ephrin-As can guide axon trajectory [7].

Table 1: Core Components of EphA3 Bidirectional Signaling

Signaling DirectionKey TriggerPrimary Docking Sites/EffectorsMajor Downstream EffectorsCellular Outcome
Forward (EphA3 cell)Ephrin-A5 bindingpY602, pY779 → CrkII AdaptorRhoA ↑, Rac1/Cdc42 ↓, ROCKCytoskeletal contraction, De-adhesion, Repulsion
Reverse (Ephrin-A5 cell)EphA3 binding (Clustering)Src Family Kinases (Fyn, Src, Yes)SFK substrates, Integrins?Adhesion modulation, Morphological changes, Motility

Ligand-Independent Signaling Modalities of EphA3 in Cellular Contexts

While ephrin binding is the canonical activation mechanism, EphA3 exhibits significant ligand-independent signaling capabilities, particularly relevant in pathological contexts like cancer.

  • Oncogenic Mutations: Genomic analyses reveal that EPHA3 is among the most frequently mutated RTK genes in solid tumors (up to 40% in some cohorts) [8]. Mutations cluster within critical functional domains:
  • Ligand-Binding Domain (Globular domain): Mutations (e.g., R508Q, G589R) can potentially stabilize EphA3 in an active conformation or alter ligand specificity, promoting constitutive signaling even in the absence of ephrin-A5 [8].
  • Kinase Domain: Mutations (e.g., G800R, M837I) can enhance intrinsic kinase activity or disrupt auto-inhibitory mechanisms, leading to ligand-independent autophosphorylation and downstream signaling [8] [9].
  • Sushi/EGF-like Domains: Mutations here may impact receptor clustering or interactions with co-receptors, indirectly facilitating ligand-independent activation [8].
  • Overexpression-Driven Dimerization: High levels of EphA3 expression, commonly observed in glioblastoma (mesenchymal subtype), melanoma, lung cancer, and leukemias, can promote spontaneous receptor dimerization and low-level kinase activation in the absence of ligand, contributing to pro-survival or pro-migratory signals [4] [8].
  • Cis-Inhibition by Soluble Ligands: Soluble monomeric ephrin-A5 acts as an antagonist, binding EphA3 without inducing clustering. This prevents productive signaling by occupying the ligand-binding site and blocking interaction with membrane-bound ephrin-A5, effectively suppressing both forward and reverse signaling [8]. This mechanism highlights a distinct ligand-dependent inhibitory modality.

Role of EphA3 Clustering Dynamics in Signal Amplification and Downstream Effector Recruitment

The formation of higher-order signaling clusters is a critical and non-redundant step for robust EphA3 activation and signal diversification, distinguishing it from simple dimerization mechanisms.

  • Tetrameric Signaling Complexes: Minimal functional units for EphA3 signaling involve the assembly of tetrameric complexes, comprising two EphA3 molecules and two ephrin-A5 molecules. This 2:2 stoichiometry is essential for efficient trans-autophosphorylation within the EphA3 kinase domains [8]. Larger clusters amplify signal strength and duration.
  • Spatiotemporal Regulation: Clustering dynamically concentrates activated EphA3 receptors at specific regions of cell-cell contact. This spatial restriction ensures localized and potent activation of downstream effectors like CrkII and Rho GTPases, directing cytoskeletal remodeling precisely where needed (e.g., leading edge of migrating cells, sites of growth cone collapse) [3] [8].
  • Termination via Proteolytic Cleavage: Clustered EphA3/ephrin-A5 complexes are substrates for membrane-anchored metalloproteinases, particularly ADAM10. The cysteine-rich domain of ADAM10 specifically recognizes the EphA3/ephrin-A5 complex, positioning its catalytic domain to cleave ephrin-A5 near the membrane [8] [10]. This proteolytic event dissolves the signaling cluster, internalizes the receptor-ligand complex, and terminates signaling, providing a crucial negative feedback loop. Disruption of this mechanism can lead to prolonged and aberrant signaling.
  • Scaffold for Effector Assembly: Large EphA3 clusters act as platforms for recruiting a diverse array of signaling molecules beyond CrkII, including other adaptors (e.g., Vav2/3 guanine nucleotide exchange factors), kinases (e.g., Src family kinases), phosphatases, and ubiquitin ligases (e.g., Cbl). This assembly facilitates the activation of multiple parallel signaling pathways from a single activated receptor cluster [10].

Cross-Talk Between EphA3 and Receptor Tyrosine Kinase Pathways (e.g., RAGE, MET)

EphA3 does not signal in isolation but engages in extensive cross-talk with other RTK pathways, integrating diverse environmental cues and amplifying oncogenic signals.

  • RAGE (Receptor for Advanced Glycation End-products): A pivotal interaction occurs between EphA3 and RAGE, particularly relevant in breast cancer and inflammatory microenvironments. In ER-positive breast cancer cells (MCF7, T47D), RAGE overexpression induces a pronounced motile and invasive phenotype. Transcriptomic profiling (RNA-seq) revealed that this RAGE-driven motility signature includes significant upregulation of EPHA3 [6]. Mechanistically, RAGE signaling (likely via NF-κB or other downstream kinases) promotes EPHA3 gene transcription. Elevated EphA3 then acts as a critical physical mediator of RAGE-prompted cell motility. EphA3 forward signaling facilitates cytoskeletal rearrangements and the formation of filopodia-like protrusions. Furthermore, EphA3 mediates both homotypic (cancer cell-cancer cell) and heterotypic (cancer cell-Cancer Associated Fibroblast - CAF) interactions, facilitating collective invasion and stromal co-option. Inhibition of EphA3 kinase activity significantly blunts RAGE-driven migration and invasion in vitro and dissemination in zebrafish xenograft models [6].
  • MET (Hepatocyte Growth Factor Receptor): While less explicitly detailed in the provided results, Eph receptors are known to cross-regulate with MET. EphA3 signaling can modulate MET trafficking, degradation, or activation status, impacting HGF-induced scattering, invasion, and proliferation. Conversely, MET activation might influence EphA3 expression or phosphorylation. This cross-talk is significant in cancers like glioblastoma and sarcoma where both receptors are often co-expressed [8].
  • Integrins and Focal Adhesion Kinase (FAK): EphA3 forward signaling influences integrin-mediated adhesion. Activation often leads to integrin inactivation and focal adhesion disassembly (de-adhesion), mediated through RhoA/ROCK and CrkII pathways. This reduces cell-matrix adhesion, facilitating repulsion or migration away from the EphA3/ephrin contact site. Conversely, reverse signaling via ephrin-As can sometimes promote integrin activation [8] [10].

Table 2: Key EphA3 Interacting Proteins and Pathway Cross-Talk

Interacting Protein/PathwayInteraction TypeFunctional ConsequenceContext
Ephrin-A5 (EFNA5)Ligand (Primary)Bidirectional signaling initiation, ClusteringDevelopment, Cancer
CrkII (CRK)Adaptor (SH2 binds pY602/pY779)RhoA activation, Rac1/Cdc42 inhibition, Cytoskeletal remodelingGrowth cone collapse, Cell migration
RhoA (RHOA)Small GTPase (Downstream)Actomyosin contractility, Cell rounding/de-adhesionRepulsion, Boundary formation
ADAM10MetalloproteaseEphrin-A5 cleavage, Signal cluster terminationSignal attenuation
RAGE (AGER)Receptor Cross-talk (Transcriptional)RAGE induces EPHA3 expression; EphA3 mediates motilityBreast cancer, Obesity/Diabetes link
Src Family Kinases (e.g., SRC, FYN)Kinase (Reverse signaling, Modulator)Ephrin-A5 phosphorylation; Modulates EphA3 signalingReverse signaling, Adhesion
CBLE3 Ubiquitin LigaseEphA3 ubiquitination, Degradation/EndocytosisSignal attenuation
VAV2/VAV3GEFs (Downstream)Rho/Rac GTPase modulationCytoskeletal dynamics
SFKs (in Reverse Signaling)EffectorsDownstream phosphorylation in ephrin-A5 cellCell adhesion/morphology changes

Non-Canonical Signaling via Serine/Threonine Phosphorylation Sites in EphA3

While tyrosine phosphorylation is the hallmark of Eph receptor activation, emerging evidence points to significant roles for serine/threonine phosphorylation in regulating EphA3 expression, stability, and function, often linking it to other major signaling hubs.

  • Transcriptional Regulation by Hippo/YAP1 Pathway: A major non-canonical regulatory mechanism involves the Hippo tumor suppressor pathway and its effector YAP1 (Yes-associated protein 1). Core Hippo kinases (MST1/2, LATS1/2) normally phosphorylate and inactivate YAP1, sequestering it in the cytoplasm. However, when the Hippo pathway is inactive (e.g., in high cell density or specific oncogenic contexts), YAP1 translocates to the nucleus. There, YAP1 forms a complex with the TEAD1 transcription factor [9]. Chromatin immunoprecipitation (ChIP) assays combined with bioinformatics identified functional TEAD Responsive Elements (TREs) within the distal promoter region of the EPHA3 gene (positions -3551, -1841, -887 relative to TSS). YAP1/TEAD1 binding to these TREs potently activates EPHA3 transcription. Silencing YAP1 or TEAD1 (but not other TEADs) significantly reduces EPHA3 mRNA and protein levels. Conversely, activation of MST1 (an upstream Hippo kinase) suppresses EPHA3 expression. This places EPHA3 directly downstream of the Hippo/YAP1/TEAD1 axis, a pathway critically regulated by cell contact and mechanotransduction [9]. This regulation is functionally significant, as CRISPR/Cas9-mediated EPHA3 knockout reduces cell-cell interaction and cell motility, phenotypes coregulated by YAP1.
  • Implications for Cellular Phenotypes: The YAP1/TEAD1 → EPHA3 axis provides a direct molecular link between pathways sensing cell density/mechanics (Hippo) and pathways controlling cell adhesion/repulsion/migration (EphA3). This explains how cell contact inhibition can influence EphA3-mediated behaviors like contact inhibition of locomotion (CIL). In cancer, persistent YAP1 activation (common in many tumors) could drive high EphA3 expression, contributing to invasive behavior.
  • Potential Ser/Thr Phosphorylation of EphA3: Although less well-characterized than its tyrosine phosphorylation, EphA3 may itself be a substrate for Ser/Thr kinases. Phosphorylation at Ser/Thr residues could modulate its kinase activity, surface localization, stability, or interaction with other proteins, adding another layer of post-translational regulation beyond the canonical tyrosine phosphorylation cascade.

Properties

Product Name

Ephrin type-A receptor 3 (356-367)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.